molecular formula C13H19NO5 B167268 N-Acetyl-L-tyrosine ethyl ester monohydrate CAS No. 36546-50-6

N-Acetyl-L-tyrosine ethyl ester monohydrate

Cat. No.: B167268
CAS No.: 36546-50-6
M. Wt: 269.29 g/mol
InChI Key: YWAVLHZJMWEYTA-YDALLXLXSA-N
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Description

ATEE is a tyrosine derivative.

Scientific Research Applications

Enzymatic Activity Detection

N-Acetyl-L-tyrosine ethyl ester monohydrate is used in the development of biosensors for detecting enzymatic activity. López et al. (2010) describe a tyrosinase biosensor that uses this compound for the amperometric detection of transketolase activity, a key enzyme in several diseases. The biosensor optimizes parameters like substrate concentration, pH, and electrolyte nature for accurate detection of the enzyme activity (López et al., 2010).

Crystal Structure Analysis

Janik et al. (2007) investigated the crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate, closely related to this compound. This research reveals the intermolecular hydrogen bonding and hydrophobic interactions crucial for understanding the properties of such compounds (Janik et al., 2007).

Polymer Synthesis

The compound is also significant in polymer chemistry. For instance, Tabatabai et al. (2002) explored its use in the radical polymerization of N-methacryloyl-L-tyrosine derivatives. This work contributes to the development of novel polymers with varied molecular weights and properties (Tabatabai et al., 2002).

Chemical Catalysis

Park and Jung (2008) demonstrated the catalytic role of cyclosophoraoses in enhancing methanolysis of N-acetyl-L-tyrosine ethyl ester. This research provides insights into the use of carbohydrates as catalysts in organic synthesis, potentially leading to more efficient and environmentally friendly chemical processes (Park & Jung, 2008).

Copolymerization Studies

Wang et al. (2016) investigated the copolymerization of ethylene and N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, leading to the creation of copolymers with high molecular weight and unique properties. This study is essential for developing new materials with improved hydrophilicity and other desirable characteristics (Wang et al., 2016).

Electrochemical Studies

Mahmoudi et al. (2016) conducted electrochemical studies on various tyrosine derivatives, including N-acetyl-L-tyrosine ethyl ester. These studies provide crucial information for understanding the electron transfer processes involving tyrosine, which are vital in biochemistry and molecular biology (Mahmoudi et al., 2016).

Safety and Hazards

N-Acetyl-L-tyrosine ethyl ester monohydrate should not be released into the environment. In case of a spill, it should be swept up and shoveled into suitable containers for disposal. Dust formation should be avoided .

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAVLHZJMWEYTA-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?

A1: this compound is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].

Q2: How is this compound used in enzyme studies?

A2: this compound serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against this compound, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].

Q3: What insights have been gained from charge density studies on this compound?

A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in this compound crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].

Q4: Have any studies investigated the impact of this compound on bacterial growth?

A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using this compound (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].

Q5: Are there any known applications of this compound beyond its use as an enzyme substrate?

A5: While primarily known as an enzyme substrate, the structural information obtained from studies on this compound contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.

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